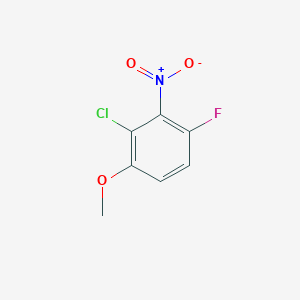
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 It is a disubstituted benzene derivative, characterized by the presence of chloro, fluoro, methoxy, and nitro groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the following steps:
Halogenation: The chloro and fluoro substituents can be introduced through halogenation reactions. For example, chlorination can be performed using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and chloro), the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, where nucleophiles can replace the chloro or fluoro groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine gas with iron(III) chloride as a catalyst.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Amination: Reduction of the nitro group to an amino group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions.
科学的研究の応用
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-withdrawing groups (nitro and chloro) deactivate the benzene ring, making it less reactive towards electrophiles. In nucleophilic aromatic substitution, the electron-deficient aromatic ring facilitates the attack of nucleophiles, leading to the replacement of leaving groups.
類似化合物との比較
Similar Compounds
2-Chloro-4-fluoro-1-nitrobenzene: Lacks the methoxy group, making it less electron-rich.
2-Chloro-4-fluoro-1-methoxybenzene: Lacks the nitro group, making it less electron-deficient.
2-Chloro-4-fluoro-1-methoxy-3-aminobenzene: The amino group replaces the nitro group, altering its reactivity.
Uniqueness
2-Chloro-4-fluoro-1-methoxy-3-nitrobenzene is unique due to the combination of electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring. This unique substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
3-chloro-1-fluoro-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQMXSFAYPUONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














